![molecular formula C18H15BrN4O3S B2355885 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione CAS No. 901735-85-1](/img/structure/B2355885.png)
2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a useful research compound. Its molecular formula is C18H15BrN4O3S and its molecular weight is 447.31. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Synthesis
Research on triazoloquinazolines, including compounds similar to 2-[(2-bromophenoxy)methyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione, primarily focuses on their synthesis and chemical structure. Studies have detailed the synthesis of various triazoloquinazoline derivatives through different chemical reactions and conditions. For instance, Al-Salahi and colleagues (2010) reported the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines starting from N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. Another study by Rajan et al. (2002) presented a synthetic route for 5-aryl[1,2,4]triazolo[1,5-c]quinazolin-2(3H)-ones and 2(3H)-thiones, demonstrating the versatility of these compounds in chemical synthesis (Al-Salahi, 2010) (Rajan et al., 2002).
Crystal Structure Analysis
DFT Calculation, Hirshfeld Analysis, and X-Ray Crystal Structure studies have been conducted on similar triazoloquinazoline compounds. Abuelizz et al. (2021) synthesized 2-methylthio-triazoloquinazoline derivatives and studied their molecular and supramolecular structures using X-ray diffraction and other techniques. These studies are crucial for understanding the physical properties and potential applications of these compounds (Abuelizz et al., 2021).
Mechanism of Action
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have been associated with a wide range of biological activities . These include anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities . The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some quinazoline derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Biochemical Pathways
Given the wide range of biological activities associated with quinazoline derivatives, it is likely that multiple pathways are affected . For instance, if the compound exhibits anti-cancer activity through CDK inhibition, it would affect the cell cycle regulation pathway .
Result of Action
Based on the known effects of similar quinazoline derivatives, potential effects could include cell cycle arrest, apoptosis, inflammation reduction, and inhibition of bacterial growth .
properties
IUPAC Name |
2-[(2-bromophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c1-24-14-7-10-12(8-15(14)25-2)20-18(27)23-17(10)21-16(22-23)9-26-13-6-4-3-5-11(13)19/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKUGIAOXOHDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=CC=C4Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

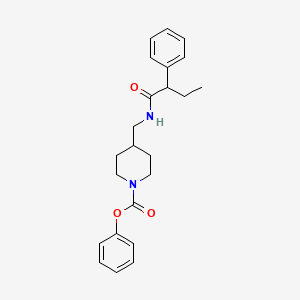
![tert-butyl N-[(3R,4S)-3,4-dihydroxycyclopentyl]carbamate](/img/structure/B2355803.png)

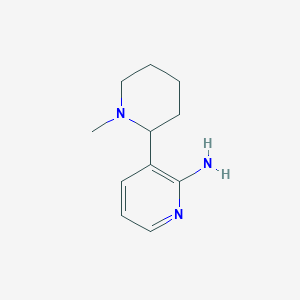
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-ethoxyphenyl)urea](/img/structure/B2355808.png)
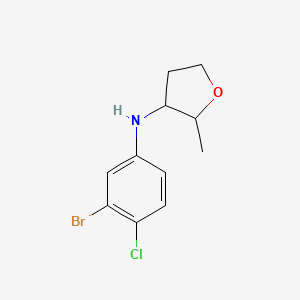
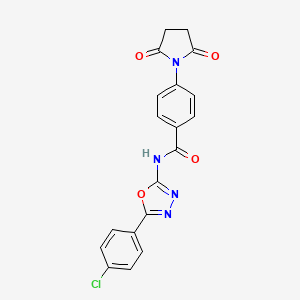
![2-Chloro-N-methyl-N-[(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B2355814.png)
![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)
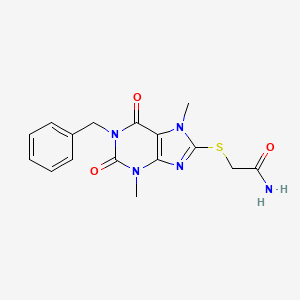
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)
![6-bromo-3-methyl-N-{[4-(piperidin-1-yl)oxan-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2355820.png)

